Daidzein 4'-O-glucuronide

描述

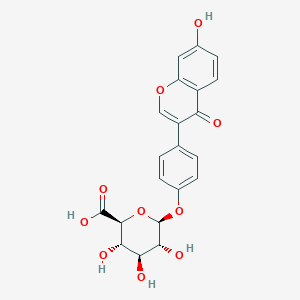

Daidzein 4’-O-glucuronide is an organic compound belonging to the class of isoflavonoid O-glycosides. These compounds are glycosylated derivatives of isoflavonoids, which are natural products derived from 3-phenylchromen-4-one. Daidzein 4’-O-glucuronide is a metabolite of daidzein, a prominent soy isoflavone, and is largely found in leguminous plants .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Daidzein 4’-O-glucuronide typically involves the glucuronidation of daidzein. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a glucuronic acid donor. The reaction is usually performed under mild conditions, with a pH range of 7.0 to 7.5 and at a temperature of around 37°C .

Industrial Production Methods: Industrial production of Daidzein 4’-O-glucuronide can be achieved through biotransformation processes using microbial cultures or engineered yeast strains that express the necessary glucuronosyltransferase enzymes. This method is advantageous due to its high yield and environmentally friendly nature .

化学反应分析

Hydrolysis and Regeneration

Daidzein 4'-O-glucuronide can undergo hydrolysis back to daidzein (aglycone) via β-glucuronidase in tissues, enabling potential reactivation of the biologically active form .

Competitive Sulfation

In human cells, this compound may compete with sulfation pathways. For example:

-

Daidzein-7-glucuronide-4'-sulfate has been identified as a dual conjugate metabolite, suggesting sulfotransferases (SULTs) can act on glucuronidated daidzein .

-

Sulfation typically occurs at the 4'-position when glucuronidation is incomplete .

Chromatographic Behavior

-

Retention time : this compound elutes later than its 7-O-glucuronide isomer in reversed-phase HPLC due to reduced polarity .

-

Mass spectrometry :

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₁H₁₈O₁₀ | |

| Exact mass | 430.09 g/mol | |

| HPLC retention time | ~15–18 min (C18 column) |

Stability and Degradation

-

Storage stability : Daidzein glucuronides degrade by <7% after 30 days at -20°C in methanol .

-

pH sensitivity : Degrades rapidly in alkaline conditions, releasing daidzein .

Biological Implications

-

Bioavailability : Glucuronidation reduces daidzein’s bioavailability (12.8% for free aglycone) , but 4'-O-glucuronide may serve as a reservoir for localized aglycone release in tissues .

-

Receptor interactions : Glucuronides exhibit weaker estrogen receptor binding compared to daidzein (IC₅₀ > 10 µM vs. 0.1 µM for aglycone) .

Research Gaps

-

Limited in vivo data exist on the specific pharmacokinetics of 4'-O-glucuronide compared to 7-O-glucuronide.

-

The role of gut microbiota in hydrolyzing 4'-O-glucuronide remains understudied .

This synthesis highlights the compound’s enzymatic formation, competitive metabolism, and analytical profiles, drawing from diverse methodologies including HPLC-MS, enzymatic assays, and metabolic tracing .

科学研究应用

Nutritional Applications

Daidzein 4'-O-glucuronide plays a significant role in the bioavailability and metabolism of isoflavones. Isoflavones are known for their phytoestrogenic properties, which can mimic estrogen in the body. The presence of glucuronides enhances the solubility and excretion of these compounds, influencing their physiological effects.

- Bioavailability : Studies indicate that glucuronidation increases the solubility of daidzein, facilitating its absorption in the intestines and subsequent metabolism by gut microbiota into bioactive forms such as equol .

- Dietary Sources : Foods rich in daidzein, such as soy milk and tofu, contribute to higher levels of this metabolite in the human body, influencing health outcomes related to hormone-related diseases .

Pharmacological Applications

This compound is being investigated for its potential therapeutic effects:

- Bone Health : Research has shown that daidzein metabolites may have bone-sparing effects. In ovariectomized mice, diets supplemented with isoflavones have been linked to reduced bone loss, potentially mediated by daidzein's conversion to equol .

- Cancer Prevention : Isoflavones, including daidzein and its glucuronides, are studied for their anti-cancer properties. They may exert protective effects against hormone-dependent cancers by modulating estrogen receptor activity .

Mechanistic Insights

The metabolic pathway of daidzein involves its conversion into various metabolites, including this compound. Understanding this pathway is crucial for elucidating its biological effects:

- Gut Microbiota Influence : The ability to convert daidzein into equol varies among individuals and is influenced by gut microbiota composition. Approximately one-third of adults possess the necessary gut flora to perform this conversion effectively .

- Metabolic Pathways : Daidzein undergoes phase II metabolism predominantly through glucuronidation and sulfation, resulting in various conjugated forms that are more readily excreted and potentially more bioactive .

Case Studies and Research Findings

Several studies highlight the significance of this compound in health research:

- Study on Urinary Excretion : A study characterized urinary isoflavone metabolites after soy consumption, finding that glucuronides accounted for a substantial proportion of excreted metabolites. This suggests that dietary intake significantly influences metabolite profiles in humans .

- Effects on Hormonal Regulation : Research indicates that dietary supplementation with soy products can alter hormonal levels in premenopausal women, potentially due to increased levels of daidzein and its glucuronides .

Summary Table of Findings

作用机制

The mechanism of action of Daidzein 4’-O-glucuronide involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Estrogenic Activity: It binds to estrogen receptors and modulates their activity, mimicking the effects of estrogen.

相似化合物的比较

Daidzin: The 7-O-glucoside of daidzein, another isoflavone glycoside with similar bioactivities.

Genistin: The 7-O-glucoside of genistein, another soy isoflavone with estrogenic and antioxidant properties.

Glycitin: The 7-O-glucoside of glycitein, known for its antioxidant and anti-inflammatory effects.

Uniqueness of Daidzein 4’-O-glucuronide: Daidzein 4’-O-glucuronide is unique due to its specific glucuronidation at the 4’ position, which influences its solubility, bioavailability, and metabolic stability. This specific modification also affects its interaction with biological targets and its overall bioactivity .

生物活性

Daidzein 4'-O-glucuronide is a significant metabolite of daidzein, an isoflavone predominantly found in soy products. This compound is formed through the conjugation of daidzein with glucuronic acid, a process that enhances its solubility and bioavailability. Understanding the biological activity of this compound is crucial for evaluating its potential health benefits and therapeutic applications.

Metabolic Pathways

Daidzein undergoes extensive metabolism after ingestion, primarily through the action of gut microbiota and hepatic enzymes. The metabolic pathway includes:

- Hydrolysis : Daidzin, the glycoside form of daidzein, is hydrolyzed by intestinal β-glycosidases to release daidzein.

- Microbial Transformation : In the colon, daidzein can be converted into various metabolites, including equol and O-desmethylangolensin, by specific gut bacteria (Setchell & Cassidy, 1999; Kulling et al., 2002) .

- Phase II Metabolism : Daidzein is conjugated with glucuronic acid or sulfate in the liver, resulting in forms like daidzein 7-glucuronide and this compound. This conjugation enhances water solubility and facilitates excretion (Koh & Mitchell, 2011) .

Bioavailability Factors

The bioavailability of daidzein and its metabolites can be influenced by several factors:

- Gut Microbiota Composition : The presence and diversity of gut bacteria significantly affect the conversion rates of daidzein to its active forms (Mortensen et al., 2009) .

- Dietary Influences : The overall diet can modify gut microbiota composition and metabolic pathways (Mathey et al., 2006) .

- Inter-individual Variability : Genetic factors and lifestyle choices contribute to variations in metabolism among individuals (Lampe et al., 2006) .

Estrogenic Activity

This compound exhibits estrogenic properties due to its structural similarity to estradiol. Research indicates that:

- Binding Affinity : Daidzein glucuronides have a higher binding affinity for estrogen receptors compared to their aglycone forms (Zhang et al., 1999) .

- Cell Proliferation : Studies have shown that daidzein metabolites can stimulate the proliferation of estrogen-dependent breast cancer cells (MCF-7), suggesting potential implications for hormone-related cancers (Hodgson et al., 2006) .

Anti-inflammatory Effects

Daidzein and its metabolites, including this compound, have been associated with anti-inflammatory effects:

- Cytokine Modulation : Daidzein has been shown to reduce levels of pro-inflammatory cytokines in various cell models (Patel et al., 2013) .

- Impact on Immune Function : Some studies suggest that daidzein metabolites may enhance immune responses by activating natural killer cells (Kulling et al., 2002) .

Bone Health

Research indicates that daidzein metabolites may play a role in promoting bone health:

- Osteoblastogenesis Promotion : Equol, a metabolite derived from daidzein, has been shown to promote osteoblast differentiation and inhibit osteoclast formation in vitro (Kulling et al., 2018) .

- Potential Benefits for Postmenopausal Women : Given the estrogen-like effects of isoflavones, they may help mitigate bone density loss in postmenopausal women (Messina et al., 2011) .

Clinical Trials

Several clinical trials have investigated the effects of soy isoflavones, including daidzein and its glucuronides:

- Breast Cancer Risk Reduction : A study involving postmenopausal women found that higher intake of soy isoflavones was associated with a reduced risk of breast cancer recurrence (Messina et al., 2011) .

- Cardiovascular Health : Research demonstrated that daily consumption of soy protein containing isoflavones improved lipid profiles in individuals at risk for cardiovascular disease (Hodgson et al., 2006) .

Comparative Studies

A comparative analysis of the metabolic profiles of daidzein across different species revealed significant differences in the formation of glucuronides:

| Species | Major Metabolites | Notes |

|---|---|---|

| Humans | Daidzein 7-glucuronide | Higher levels observed in females |

| Rats | Disulfates, 4′-sulfo-7-glucuronides | Sex-specific differences noted |

| Mice | Monoglucuronides | Higher aglycone levels compared to humans |

This table illustrates how species-specific metabolism can influence biological activity and health outcomes related to daidzein consumption.

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O10/c22-10-3-6-12-14(7-10)29-8-13(15(12)23)9-1-4-11(5-2-9)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUYSKUVHUPXBV-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635942 | |

| Record name | 4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264236-77-3 | |

| Record name | 4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。